molecular formula C9H8ClNO3 B2955182 3-(2-Chloroacetamido)benzoic acid CAS No. 28547-08-2

3-(2-Chloroacetamido)benzoic acid

Cat. No.: B2955182
CAS No.: 28547-08-2
M. Wt: 213.62
InChI Key: UDZHNOUYXZRNPF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(2-Chloroacetamido)benzoic acid involves the reaction of chloroacetyl chloride with m-amino benzoic acid . Another study reported the synthesis of a product by refluxing the intermediate with benzoil along with tetrahydrofuran and hydrochloric acid for about 4 to 6 hours at 600 degrees, then it was neutralized by the addition of alkali NaOH solution .


Molecular Structure Analysis

The molecular weight of this compound is 213.62 . The InChI code is 1S/C9H8ClNO3/c10-5-8(12)11-7-3-1-2-6(4-7)9(13)14/h1-4H,5H2,(H,11,12)(H,13,14) . The compound contains a total of 22 bonds; 14 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 secondary amide (aliphatic), and 1 hydroxyl group .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has high lipophilic properties (log P = 3.73) and a longer elimination time, indicating that this compound is extensively distributed in the deep and very deep tissues during absorption .

Scientific Research Applications

Thermodynamic Study and Pharmaceutical Applications

Detection of Reactive Oxygen Species (ROS)

Environmental Science and Water Purification

Safety and Hazards

The safety data sheet indicates that 3-(2-Chloroacetamido)benzoic acid may cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure if inhaled . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

Properties

IUPAC Name

3-[(2-chloroacetyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3/c10-5-8(12)11-7-3-1-2-6(4-7)9(13)14/h1-4H,5H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZHNOUYXZRNPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CCl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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